3-(4-Methylphenyl)-3-buten-2-ol 3-(4-Methylphenyl)-3-buten-2-ol
Brand Name: Vulcanchem
CAS No.: 57132-22-6
VCID: VC13905376
InChI: InChI=1S/C11H14O/c1-8-4-6-11(7-5-8)9(2)10(3)12/h4-7,10,12H,2H2,1,3H3
SMILES:
Molecular Formula: C11H14O
Molecular Weight: 162.23 g/mol

3-(4-Methylphenyl)-3-buten-2-ol

CAS No.: 57132-22-6

Cat. No.: VC13905376

Molecular Formula: C11H14O

Molecular Weight: 162.23 g/mol

* For research use only. Not for human or veterinary use.

3-(4-Methylphenyl)-3-buten-2-ol - 57132-22-6

Specification

CAS No. 57132-22-6
Molecular Formula C11H14O
Molecular Weight 162.23 g/mol
IUPAC Name 3-(4-methylphenyl)but-3-en-2-ol
Standard InChI InChI=1S/C11H14O/c1-8-4-6-11(7-5-8)9(2)10(3)12/h4-7,10,12H,2H2,1,3H3
Standard InChI Key MGKKZONEWXOMKV-UHFFFAOYSA-N
Canonical SMILES CC1=CC=C(C=C1)C(=C)C(C)O

Introduction

Chemical Identity and Structural Features

Molecular Formula and Weight

The molecular formula of 3-(4-Methylphenyl)-3-buten-2-ol is C₁₁H₁₄O, yielding a molecular weight of 162.23 g/mol. This aligns with analogs such as 4-phenyl-3-buten-2-ol (C₁₀H₁₂O, 148.2 g/mol) and 3-Methyl-4-(3-methylphenyl)butan-2-ol (C₁₂H₁₈O, 178.27 g/mol) , highlighting the impact of substituent position on molecular mass.

Table 1: Comparative Molecular Data

CompoundMolecular FormulaMolecular Weight (g/mol)
3-(4-Methylphenyl)-3-buten-2-olC₁₁H₁₄O162.23
4-Phenyl-3-buten-2-ol C₁₀H₁₂O148.20
3-Methyl-4-(3-methylphenyl)butan-2-ol C₁₂H₁₈O178.27

Stereochemical Considerations

The compound features a double bond at the 3-position of the butenol chain, introducing geometric isomerism (E/Z). Computational models of similar systems, such as (3E)-3-Methyl-4-phenyl-3-buten-2-one , suggest that steric interactions between the 4-methylphenyl group and adjacent substituents favor the E-isomer.

Synthesis and Manufacturing

Friedel-Crafts Alkylation/Acylation

A plausible route involves Friedel-Crafts alkylation of toluene derivatives. For example, the synthesis of 2-methylene-4-(4-methylphenyl)-4-oxobutanoic acid via Friedel-Crafts acylation could be adapted by substituting itaconic anhydride with γ-butyrolactone derivatives. Catalytic systems using AlCl₃ or FeCl₃ in dichloromethane may facilitate this transformation.

Grignard Reagent-Based Approaches

Reacting 4-methylbenzaldehyde with vinylmagnesium bromide followed by oxidation could yield the target alcohol. This mirrors the preparation of 4-phenyl-3-buten-2-ol from cinnamaldehyde and magnesium methyl bromide .

Catalytic Hydrogenation

Selective hydrogenation of α,β-unsaturated ketones, such as (3E)-3-Methyl-4-phenyl-3-buten-2-one , using palladium or nickel catalysts, may provide access to the alcohol. This method offers control over stereochemistry but requires careful optimization to avoid over-reduction.

Physicochemical Properties

Thermal Stability and Phase Behavior

Based on analogs like 4-phenyl-3-buten-2-ol (boiling point: 269°C ), the compound likely exhibits a boiling point near 250–270°C at atmospheric pressure. Its melting point is projected to fall between 30–50°C, influenced by crystalline packing of the 4-methylphenyl group.

Solubility and Partitioning

The compound is expected to show limited water solubility (<1 g/L) due to its hydrophobic aryl group. In non-polar solvents (e.g., hexane, chloroform), solubility may exceed 50 g/L . The calculated logP (octanol-water partition coefficient) of 2.1–2.5 aligns with similar alcohols , suggesting moderate lipophilicity.

Reactivity and Functionalization

Oxidation Pathways

The secondary alcohol group is susceptible to oxidation, potentially forming 3-(4-Methylphenyl)-3-buten-2-one. This reactivity is critical in fragrance chemistry, where ketones like 4-phenyl-3-buten-2-one contribute to floral notes .

Conjugate Addition Reactions

The α,β-unsaturated system enables Michael additions. For instance, thiols or amines could add to the double bond, as demonstrated in rhodium-catalyzed allylations of phenols .

Applications and Industrial Relevance

Fragrance and Flavor Industry

Structural analogs like 4-phenyl-3-buten-2-ol are valued for their sweet, balsamic odors . The 4-methyl substituent in 3-(4-Methylphenyl)-3-buten-2-ol may enhance volatility, making it suitable for perfumery applications requiring top-to-middle note profiles.

Pharmaceutical Intermediates

The compound’s alcohol and olefin functionalities make it a potential intermediate for anti-inflammatory agents. Related structures, such as methyl-4-(4-methylphenyl)-4-oxobutanoate, show activity in suppressing cytokine production .

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